

The Structural Elucidation of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

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Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the bromo- and methoxy-substituents provide reactive sites for the construction of more complex molecular architectures.^{[1][2]} A thorough understanding of its structure is paramount for its correct application and the unambiguous characterization of its downstream products. This technical guide provides an in-depth analysis of the structural elucidation of **3,5-Dibromo-2-methoxypyridine**, detailing its synthesis, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dibromo-2-methoxypyridine** is presented in the table below.

Property	Value	Reference
CAS Number	13472-60-1	[3]
Molecular Formula	C ₆ H ₅ Br ₂ NO	[3]
Molecular Weight	266.93 g/mol	[3]
Appearance	White to off-white crystalline powder	N/A
Melting Point	48.0-52.0 °C	N/A

Synthesis

A common and effective method for the synthesis of **3,5-Dibromo-2-methoxypyridine** is the electrophilic bromination of 5-bromo-2-methoxypyridine.[4]

Experimental Protocol: Synthesis of 3,5-Dibromo-2-methoxypyridine[4]

Materials:

- 5-bromo-2-methoxypyridine
- Bromine
- Sodium acetate
- Acetic acid
- Diethyl ether
- Water
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate

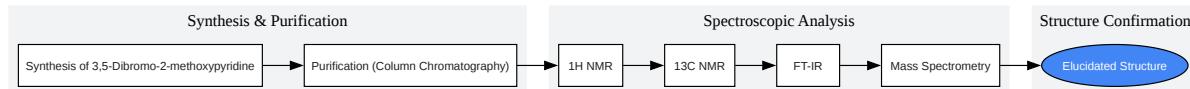
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).
- Stir the reaction mixture at 80 °C for 4 hours.
- Continue stirring at room temperature for an additional 12 hours.
- Upon completion of the reaction, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in petroleum ether to yield **3,5-Dibromo-2-methoxypyridine**.

Structure Elucidation Workflow

The structural confirmation of **3,5-Dibromo-2-methoxypyridine** relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.



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A logical workflow for the synthesis and structural elucidation of **3,5-Dibromo-2-methoxypyridine**.

Spectroscopic Analysis

The structural characterization of **3,5-Dibromo-2-methoxypyridine** is achieved through the combined interpretation of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	d, $J \approx 2.5$ Hz	1H	H-6
~7.95	d, $J \approx 2.5$ Hz	1H	H-4
~3.95	s	3H	-OCH ₃

Note: Predicted values are based on known substituent effects on the pyridine ring and data from similar compounds. A reported spectrum in DMSO-d₆ shows a multiplet for the aromatic protons between δ 8.20-8.40 ppm and a singlet for the methoxy protons at δ 3.92 ppm.[4]

Interpretation:

- The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a meta-relationship on a pyridine ring.
- The methoxy protons (-OCH₃) will appear as a singlet as they have no adjacent protons to couple with.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~160	C-2
~148	C-6
~145	C-4
~115	C-3
~110	C-5
~55	-OCH ₃

Note: These are predicted chemical shifts based on the analysis of related structures such as 3,5-dibromo-2-hydroxypyridine and other substituted pyridines.[\[5\]](#)

Interpretation:

- The carbon attached to the electronegative oxygen (C-2) is expected to be the most downfield-shifted among the ring carbons.
- The carbons bearing bromine atoms (C-3 and C-5) will also be significantly shifted.
- The methoxy carbon will appear in the typical range for an sp^3 -hybridized carbon attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data:

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic, -OCH ₃)
~1600-1450	C=C and C=N stretching (pyridine ring)
~1250-1000	C-O stretch (aryl ether)
~800-600	C-Br stretch

Note: Predicted values are based on typical vibrational frequencies for the functional groups present and data from analogous compounds.

Interpretation:

- The presence of both aromatic and aliphatic C-H stretching vibrations confirms the pyridine ring and the methoxy group.
- The characteristic stretching vibrations of the pyridine ring provide evidence for the core heterocyclic structure.
- A strong absorption in the C-O stretching region is indicative of the aryl ether linkage.
- Absorptions in the lower frequency region are expected for the C-Br bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

m/z	Interpretation
265, 267, 269	Molecular ion peak ($[M]^+$) cluster
250, 252, 254	$[M - CH_3]^+$
186, 188	$[M - Br]^+$
158, 160	$[M - Br - CO]^+$
107	$[M - 2Br]^+$

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Interpretation:

- The molecular ion peak cluster will confirm the molecular weight and the presence of two bromine atoms.
- Common fragmentation pathways for this type of molecule include the loss of a methyl radical from the methoxy group, loss of a bromine atom, and subsequent loss of carbon monoxide.

Conclusion

The structural elucidation of **3,5-Dibromo-2-methoxypyridine** is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. By carefully analyzing the data from 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring its proper use in the development of novel chemical entities. This guide provides the necessary data and protocols to facilitate this process for professionals in the fields of chemical research and drug development.

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